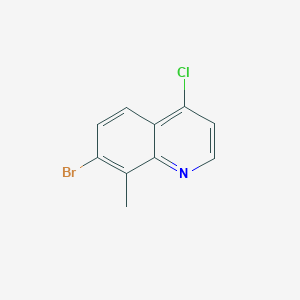
7-Bromo-4-chloro-8-methylquinoline
Vue d'ensemble
Description
7-Bromo-4-chloro-8-methylquinoline is a chemical compound with the molecular formula C10H7BrClN . It has a molecular weight of 256.53 .
Molecular Structure Analysis
The molecular structure of 7-Bromo-4-chloro-8-methylquinoline is represented by the SMILES stringCc1c(Br)ccc2c(Cl)ccnc12 . This indicates that the molecule has a methyl group (CH3) attached to the quinoline ring, with bromine and chlorine substituents at the 7th and 4th positions, respectively . Physical And Chemical Properties Analysis
7-Bromo-4-chloro-8-methylquinoline is a solid compound . The exact physical properties such as boiling point, melting point, and density are not specified in the search results .Applications De Recherche Scientifique
Pharmaceutical Research
7-Bromo-4-chloro-8-methylquinoline is a compound of interest in pharmaceutical research due to its structural similarity to quinolines, which are known for their therapeutic properties. It can serve as a scaffold for synthesizing potential drug candidates, particularly in the development of antimalarial, antibacterial, and antifungal agents .
Material Science
In material science, this compound could be used to create novel organic frameworks. These frameworks might be explored for their electrical conductivity or as a matrix for catalysis, given the compound’s potential to form stable crystalline structures .
Chemical Synthesis
This quinoline derivative is valuable in synthetic chemistry for constructing complex molecules. It can act as an intermediate in the synthesis of various heterocyclic compounds, which are prevalent in many chemical reactions and processes .
Proteomics Research
The compound’s role in proteomics research is significant. It can be used to study protein interactions and functions, as its reactive sites allow for binding with proteins, thus helping in understanding the structure-function relationship in biological systems .
Catalysis
7-Bromo-4-chloro-8-methylquinoline may be used as a catalyst or a catalyst precursor in various organic reactions. Its ability to donate or accept electrons can be harnessed to facilitate or accelerate chemical transformations .
Environmental Chemistry
In environmental chemistry, this compound could be investigated for its degradation products and their environmental impact. Understanding its breakdown could help assess the risks associated with its use and disposal .
Safety and Hazards
7-Bromo-4-chloro-8-methylquinoline is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Danger” and the hazard statements H301 - H318 . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Propriétés
IUPAC Name |
7-bromo-4-chloro-8-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJFHRDSKRYSLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C(C=CN=C12)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670928 | |
| Record name | 7-Bromo-4-chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloro-8-methylquinoline | |
CAS RN |
1189106-50-0 | |
| Record name | 7-Bromo-4-chloro-8-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1189106-50-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

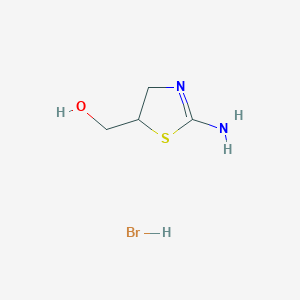
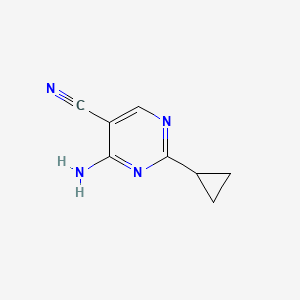


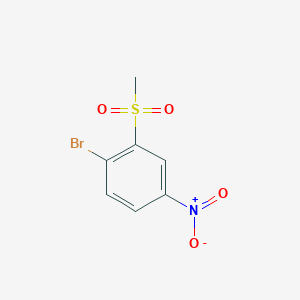
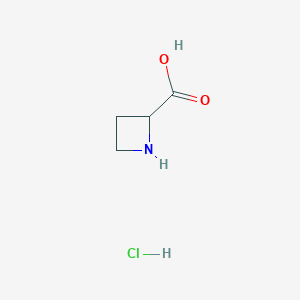
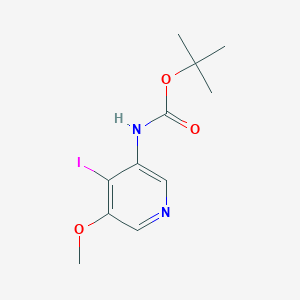
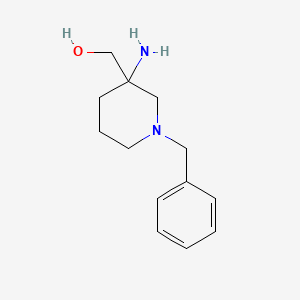

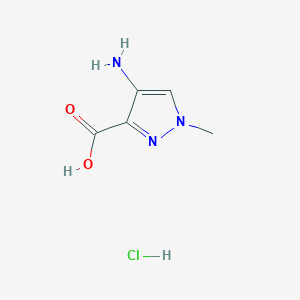

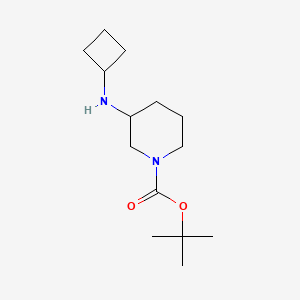

![5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1371674.png)